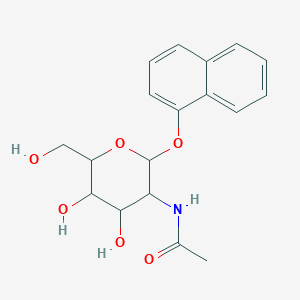![molecular formula C19H18F2O B12081570 Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- CAS No. 124794-57-6](/img/structure/B12081570.png)
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, difluoro, and ethynyl groups attached to a benzene ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove or alter specific groups within the compound.
Substitution: Commonly involves replacing one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Scientific Research Applications
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]-: Similar structure but with a pentyl group instead of a propyl group.
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-butylphenyl)ethynyl]-: Contains a butyl group, offering different chemical properties.
Uniqueness
Its difluoro and ethynyl groups, in particular, provide distinct electronic and steric effects, making it valuable for specialized research and industrial applications .
Properties
CAS No. |
124794-57-6 |
|---|---|
Molecular Formula |
C19H18F2O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3 |
InChI Key |
DFRQRMYHMWAEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
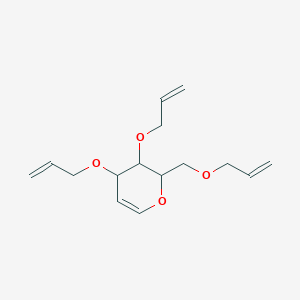
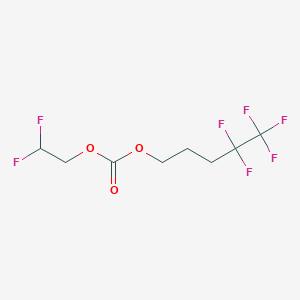

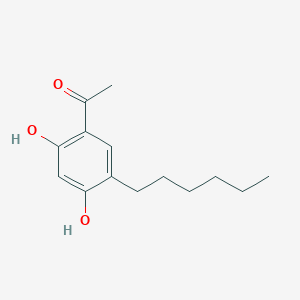
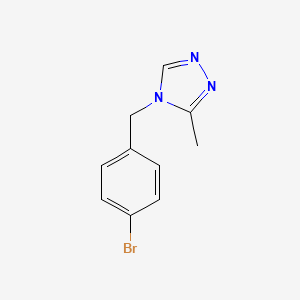



![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)


